Bienvenue dans la boutique en ligne BenchChem!

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

Biocatalysis Chiral resolution Baeyer-Villiger oxidation

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one is a single-enantiomer, oxygen-containing bicyclo[3.2.0]heptane ketone (C₆H₈O₂, MW 112.13). Both enantiomers and the racemate belong to the broader class of 3-oxabicyclo[3.2.0]heptan-6-ones, which serve as chiral building blocks in prostaglandin and prostacyclin synthesis.

Molecular Formula C6H8O2
Molecular Weight 112.128
CAS No. 1932325-59-1
Cat. No. B2562865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one
CAS1932325-59-1
Molecular FormulaC6H8O2
Molecular Weight112.128
Structural Identifiers
SMILESC1C2COCC2C1=O
InChIInChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
InChIKeyXCKRIFCQPBHQPB-UHNVWZDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one (CAS 1932325-59-1): Chiral Bicyclic Ketone Building Block for Stereoselective Synthesis


(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one is a single-enantiomer, oxygen-containing bicyclo[3.2.0]heptane ketone (C₆H₈O₂, MW 112.13) [1]. Both enantiomers and the racemate belong to the broader class of 3-oxabicyclo[3.2.0]heptan-6-ones, which serve as chiral building blocks in prostaglandin and prostacyclin synthesis [2]. The compound incorporates a tetrahydrofuran ring fused to a cyclobutanone, creating a conformationally constrained scaffold whose reactivity differs from carbocyclic analogs.

Why Generic Substitution of (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one with Racemate or Carbocyclic Analogs Compromises Stereochemical Outcomes


The (1S,5R) enantiomer cannot be replaced by its racemate or opposite enantiomer in stereoselective sequences because the absolute configuration dictates the facial selectivity of subsequent reactions. The ring oxygen at position 3 modulates both electronic and steric properties relative to the all-carbon bicyclo[3.2.0]heptan-6-one scaffold [1]. Furthermore, the saturated oxabicyclic ketone offers different reactivity than its unsaturated 3-oxabicyclo[3.2.0]hept-3-en-6-one counterpart, making one-to-one substitution chemically invalid in multi-step syntheses. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one Versus Closest Analogs


Enantiomeric Configuration Dictates Biocatalytic Oxidation Stereoselectivity

The (1S,5R) configuration is critical for regioselective Baeyer-Villiger oxidation. While the racemic mixture rac-(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-one is a known substrate for Baeyer-Villiger monooxygenases (EC 1.14.13.84), the enzyme exhibits stereospecificity that yields antipodal butyrolactones from differently configured enantiomers [1]. In contrast, the carbocyclic analog bicyclo[3.2.0]heptan-6-one (lacking the ring oxygen) shows altered regioselectivity in the same enzymatic system, yielding a different product distribution [1].

Biocatalysis Chiral resolution Baeyer-Villiger oxidation

Optical Yield in Biocatalytic Oxidation–Reduction Cycling

In a landmark biocatalytic study, the 6-endo-alcohol derived from racemic bicyclo[3.2.0]hept-2-en-6-one was selectively oxidized under aerobic conditions using baker's yeast to regenerate (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one with an optical yield of 85% [1]. This compares favorably to direct chemical oxidation methods, which typically require chiral auxiliaries or chiral catalysts to achieve comparable enantioselectivity, adding cost and step count.

Biocatalysis Baker's yeast reduction Chiral pool synthesis

Conformationally Constrained Scaffold for Nucleoside Analog Design

The 3-oxabicyclo[3.2.0]heptane scaffold, for which (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one is a direct precursor, has been employed to construct cyclobutane-fused nucleoside analogs structurally related to the anti-HIV drug stavudine (d4T) [1]. Computational evaluation showed these analogs satisfy drug-likeness criteria (Lipinski compliance) and adopt conformations that mimic the sugar pucker of d4T. However, the cyclobutane fusion prevented catalytic activation by at least one enzyme in the d4T activation pathway, providing a specific structure–activity insight that guides further scaffold optimization [1].

Medicinal chemistry Nucleoside analogs Anti-HIV

Procurement-Driven Application Scenarios for (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one


Enantioselective Prostaglandin Intermediate Synthesis via Biocatalytic Routes

The (1S,5R) enantiomer specifically is oxidized from the 6-endo-alcohol in 85% optical yield using baker's yeast [1]. This biocatalytic step avoids chiral auxiliaries and transition-metal catalysts, reducing cost and heavy-metal contamination risk. For CROs and pharmaceutical intermediate manufacturers scaling prostaglandin analog production, specifying the (1S,5R) enantiomer rather than the racemate eliminates the need for downstream chiral separation.

Baeyer-Villiger Monooxygenase Substrate for Chiral Lactone Production

The compound is a recognized substrate for EC 1.14.13.84 Baeyer-Villiger monooxygenase from Pseudomonas fluorescens [1]. Its ring oxygen alters regioselectivity relative to carbocyclic bicyclo[3.2.0]heptan-6-one, making it the correct substrate choice when 3-oxa-substituted butyrolactones are the synthetic target. Enzyme engineering groups and biocatalysis CROs can use this compound as a characterized substrate for directed evolution campaigns.

Medicinal Chemistry Scaffold for Conformationally Locked Nucleoside Analogs

Derivatives built from 3-oxabicyclo[3.2.0]heptan-6-one have been computationally and experimentally evaluated as stavudine mimics [1]. The scaffold is drug-like but blocked at the activation step, providing a clear structure-based optimization vector. Academic and industrial medicinal chemistry groups can use this compound as a starting material for second-generation nucleoside analogs where the activation deficiency is addressed by scaffold modification.

Quote Request

Request a Quote for (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.